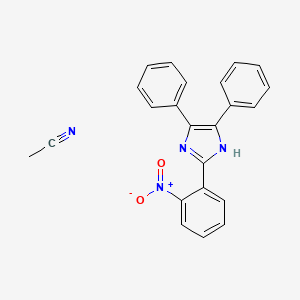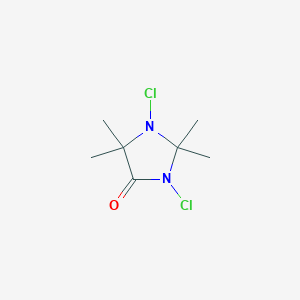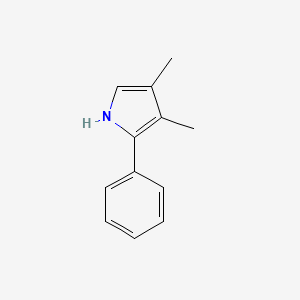
3,4-dimethyl-2-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of two methyl groups at positions 3 and 4, and a phenyl group at position 2 on the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-phenyl-1H-pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields .
Another method involves the reaction of 3,4-dimethyl-1H-pyrrole-2-carboxylic acid with substituted anilines using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and dimethylaminopyridine in acetonitrile as the solvent. This reaction is carried out at room temperature and provides the desired carboxamide analogues .
Industrial Production Methods
Industrial production of pyrrole derivatives, including this compound, often involves the catalytic dehydrogenation of pyrrolidine or the treatment of furan with ammonia in the presence of solid acid catalysts such as silicon dioxide and aluminum oxide .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the compound into corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used under mild conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles and other substituted pyrrole derivatives.
Scientific Research Applications
3,4-Dimethyl-2-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. Molecular docking studies have shown that the compound binds to the active site of the enzyme, preventing its normal function and leading to fungal cell death .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrrole-2,5-dione: A similar compound with a dione functional group at positions 2 and 5.
3-Ethyl-2,4-dimethyl-1H-pyrrole: A derivative with an ethyl group at position 3 instead of a phenyl group.
2,4-Dimethyl-3,5-dicarbethoxypyrrole: A compound with ester groups at positions 3 and 5.
Uniqueness
3,4-Dimethyl-2-phenyl-1H-pyrrole is unique due to the presence of both methyl and phenyl groups on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
118799-13-6 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3,4-dimethyl-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-8-13-12(10(9)2)11-6-4-3-5-7-11/h3-8,13H,1-2H3 |
InChI Key |
WUMHGMDXNUCQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


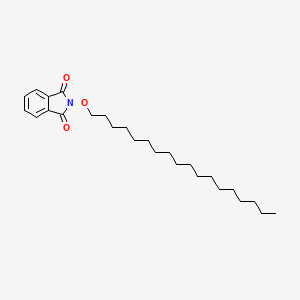
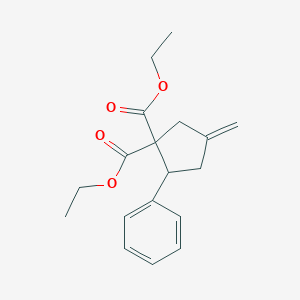
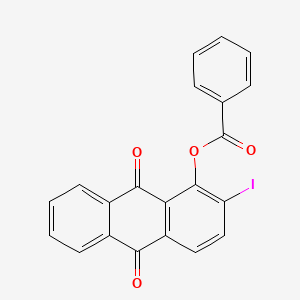
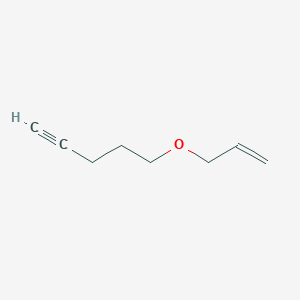

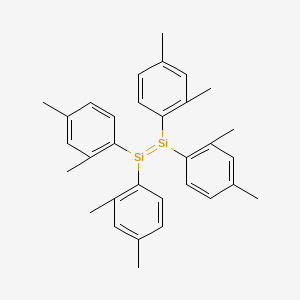
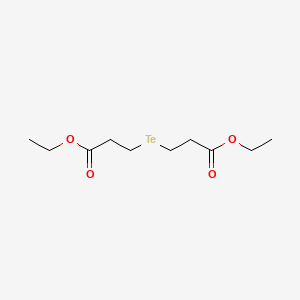
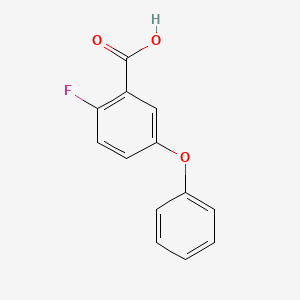

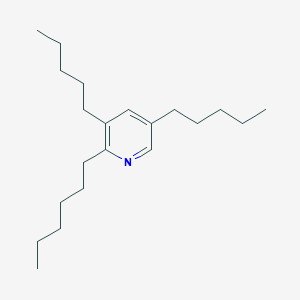
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
